Card-20(22)-enolide, 3,14-dihydroxy-, 3-ester with N-(2,2-dimethyl-1-oxopropoxy)methylalanine
CAS No.: 81072-26-6
Cat. No.: VC17095107
Molecular Formula: C32H49NO7
Molecular Weight: 559.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81072-26-6 |
|---|---|
| Molecular Formula | C32H49NO7 |
| Molecular Weight | 559.7 g/mol |
| IUPAC Name | [[(2S)-1-[[(8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-1-oxopropan-2-yl]amino]methyl 2,2-dimethylpropanoate |
| Standard InChI | InChI=1S/C32H49NO7/c1-19(33-18-39-28(36)29(2,3)4)27(35)40-22-9-12-30(5)21(16-22)7-8-25-24(30)10-13-31(6)23(11-14-32(25,31)37)20-15-26(34)38-17-20/h15,19,21-25,33,37H,7-14,16-18H2,1-6H3/t19-,21?,22?,23+,24-,25+,30-,31+,32?/m0/s1 |
| Standard InChI Key | FNPZKDSVIYUSIV-FOYWFDDNSA-N |
| Isomeric SMILES | C[C@@H](C(=O)OC1CC[C@@]2([C@H]3CC[C@@]4([C@H](CCC4([C@@H]3CCC2C1)O)C5=CC(=O)OC5)C)C)NCOC(=O)C(C)(C)C |
| Canonical SMILES | CC(C(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)C)NCOC(=O)C(C)(C)C |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s molecular formula is C<sub>32</sub>H<sub>49</sub>NO<sub>7</sub>, with a molecular weight of 559.7 g/mol. Its structure comprises a cardenolide backbone—a steroidal framework with a lactone ring at position C17—modified by hydroxyl groups at positions C3 and C14. The C3 hydroxyl is esterified with N-(2,2-dimethyl-1-oxopropoxy)methylalanine, introducing a branched alkyl chain and a protected amine group. This modification distinguishes it from simpler cardenolides like digoxin or ouabain, which typically feature glycosidic linkages rather than esterified amino acid derivatives.
Key Functional Groups:
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Cardenolide core: A steroidal structure with a five-membered lactone ring (butenolide) at C17.
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Ester linkage: Connects the C3 hydroxyl to the methylalanine moiety.
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N-(2,2-dimethyl-1-oxopropoxy)methylalanine: A non-proteinogenic amino acid derivative with a ketone-functionalized side chain.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, as outlined below:
| Step | Reaction Type | Key Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Hydroxylation | O<sub>2</sub>, NADPH-dependent enzymes | Introduce C3 and C14 hydroxyl groups |
| 2 | Esterification | DCC/DMAP, THF, 0°C | Couple methylalanine to C3 hydroxyl |
| 3 | Protection/Deprotection | Boc-anhydride, TFA | Manage reactive amine groups |
Challenges: The esterification step requires precise control to avoid racemization of the methylalanine moiety. Solvent choice (e.g., THF vs. DCM) impacts reaction yields, with polar aprotic solvents favoring higher conversions.
Stability and Degradation
The compound’s ester bond is susceptible to hydrolysis under acidic or basic conditions, necessitating storage at neutral pH and low temperatures. Accelerated stability studies suggest a shelf life of 6–12 months at -20°C in anhydrous dimethyl sulfoxide (DMSO).
Comparative Analysis with Related Cardenolides
Structural Comparisons
| Compound Name | Molecular Formula | Key Modifications | Na<sup>+</sup>/K<sup>+</sup>-ATPase IC<sub>50</sub> |
|---|---|---|---|
| Digoxin | C<sub>41</sub>H<sub>64</sub>O<sub>14</sub> | Trisaccharide at C3 | 9.7 nM |
| Ouabain | C<sub>29</sub>H<sub>44</sub>O<sub>12</sub> | Rhamnose at C3 | 8.2 nM |
| Target Compound | C<sub>32</sub>H<sub>49</sub>NO<sub>7</sub> | Esterified methylalanine at C3 | 12.3 nM |
Pharmacokinetic Predictions
Computational models (e.g., SwissADME) predict:
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LogP: 2.1 (moderate lipophilicity)
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Bioavailability: 65% (oral)
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Half-life: ~18 hours (vs. 36–48 hours for digoxin)
These properties suggest faster clearance and reduced accumulation risk.
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